6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid
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Overview
Description
6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring fused with a benzene ring, forming a benzo[d][1,2,3]triazinone structure The hexanoic acid moiety is attached to the triazine ring, providing additional functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with a suitable nitrile to form the triazine ring. The hexanoic acid side chain can be introduced through subsequent reactions, such as esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The key steps include the formation of the triazine ring, followed by the introduction of the hexanoic acid moiety. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazine ring structure allows for binding to active sites of enzymes, thereby modulating their activity. Additionally, the hexanoic acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound has shown potential as an anti-Alzheimer agent.
1,2,4-Triazin-6(5H)-one derivatives: These compounds have been studied for their biological activities and potential therapeutic applications.
Uniqueness
6-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanoic acid is unique due to its specific structure, which combines the triazine ring with a hexanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds.
Properties
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)14-15-16/h3-4,6-7H,1-2,5,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXSJNETLFRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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